Bethanidine Sulfate

Descripción general

Descripción

Bethanidine Sulfate, also known as this compound, is a guanidinium antihypertensive agent. It is primarily used to treat hypertension by blocking adrenergic transmission. This compound is a derivative of guanidine and acts as a peripherally acting antiadrenergic agent .

Métodos De Preparación

The synthesis of betanidine sulfate involves the reaction of 2,3-dimethyl-1H-pyrazole-4-carbaldehyde with benzylamine to form 1-benzyl-2,3-dimethylguanidinium sulfate. This intermediate is then reacted with sulfuric acid to produce the final product . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield through controlled reaction conditions.

Análisis De Reacciones Químicas

Bethanidine Sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Bethanidine Sulfate has several scientific research applications:

Chemistry: It is used as a model compound in studies involving guanidinium derivatives and their chemical properties.

Biology: this compound is studied for its effects on adrenergic transmission and its potential use in treating hypertension.

Medicine: It is used in clinical research to understand its antihypertensive effects and potential side effects.

Industry: This compound is used in the pharmaceutical industry for the development of antihypertensive drugs

Mecanismo De Acción

Bethanidine Sulfate exerts its effects by acting as an alpha2a adrenergic agonist. It effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system. The compound targets beta-1 adrenergic receptors, ATP-sensitive inward rectifier potassium channels, and alpha-2 adrenergic receptors .

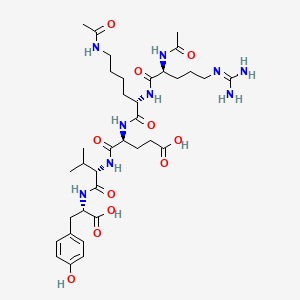

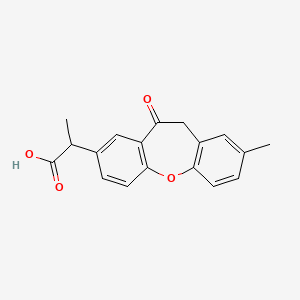

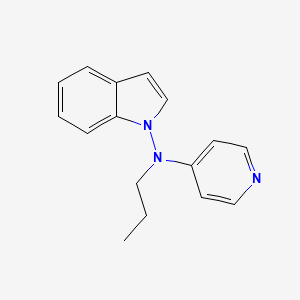

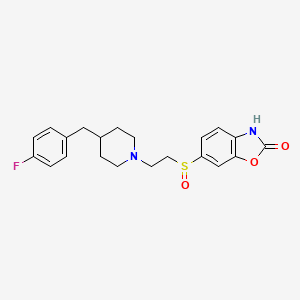

Comparación Con Compuestos Similares

Bethanidine Sulfate is similar to other guanidinium antihypertensive agents, such as guanethidine and bretylium tosylate. it is unique in its specific mechanism of action and its ability to produce fewer side effects compared to guanethidine . Other similar compounds include:

Guanethidine: Another guanidinium antihypertensive agent with a different mechanism of action.

Bretylium tosylate: A pharmacological analog of betanidine sulfate, used for its cardiac antiarrhythmic properties.

This compound stands out due to its specific adrenergic blocking properties and its effectiveness in treating severe hypertension with fewer side effects.

Propiedades

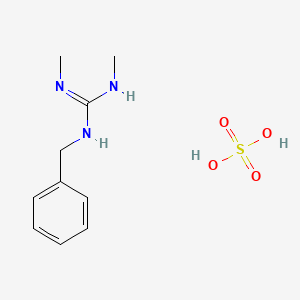

IUPAC Name |

1-benzyl-2,3-dimethylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.H2O4S/c1-11-10(12-2)13-8-9-6-4-3-5-7-9;1-5(2,3)4/h3-7H,8H2,1-2H3,(H2,11,12,13);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLCALUKNKNIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCC1=CC=CC=C1.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-85-2 | |

| Record name | Guanidine, N,N′-dimethyl-N′′-(phenylmethyl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzanidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-2,3-dimethylguanidinium sulphate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

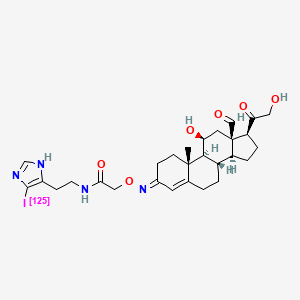

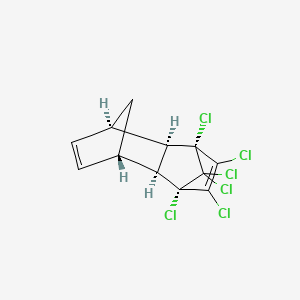

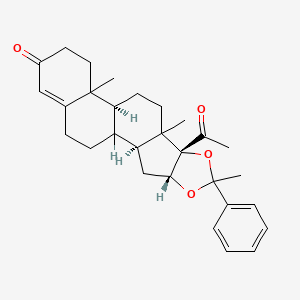

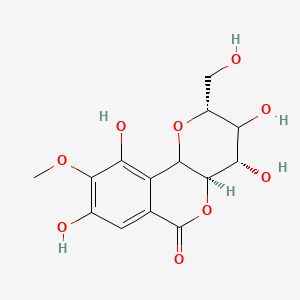

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bethanidine sulfate?

A1: this compound acts as an adrenergic neuron blocking agent. [, ] It primarily functions by inhibiting the release of norepinephrine, a neurotransmitter, from peripheral sympathetic nerve endings. [] This leads to a decrease in sympathetic nervous system activity.

Q2: How does the mechanism of this compound differ from that of guanethidine sulfate?

A2: While both this compound and guanethidine sulfate are adrenergic neuron blocking agents, this compound does not deplete tissue catecholamine stores, unlike guanethidine sulfate. []

Q3: What are the downstream effects of this compound's action on the sympathetic nervous system?

A3: this compound's inhibition of norepinephrine release leads to a decrease in sympathetic tone, resulting in:

- Lowered blood pressure: Primarily orthostatic hypotension, meaning the drop in blood pressure is more pronounced upon standing. []

- Increased heart rate: This effect might be attributed to reflex tachycardia caused by the drop in blood pressure. []

- Enhanced atrioventricular nodal function: This could also be a reflex response to decreased sympathetic tone. []

- Prolonged atrial refractoriness: This effect is more pronounced in neonates compared to adults. [, ]

Q4: Does this compound affect the parasympathetic nervous system?

A4: In therapeutic doses, this compound does not have a significant impact on the parasympathetic nervous system. [] Therefore, it generally doesn't cause side effects like diarrhea or parotid pain, which are associated with parasympathetic inhibition.

Q5: How does this compound affect the heart's electrophysiology, particularly in the context of ischemia?

A5: Studies in canine models have shown that this compound can exacerbate ischemia-induced conduction delays in the heart, potentially leading to ventricular arrhythmias. [] This is in contrast to bretylium tosylate, which did not demonstrate such effects in the same study.

Q6: What are the electrophysiological effects of this compound on cardiac cells?

A6: In studies on canine cardiac Purkinje fibers and ventricular muscle cells, this compound:

- Decreased the maximal rate of depolarization (MRD). []

- Decreased the overshoot of phase 0 of the action potential. []

- Did not significantly affect the maximum diastolic potential (MDP) or action potential duration (APD). []

- Increased the rate of normal and abnormal automaticity in Purkinje fibers. []

Q7: How does this compound interact with ion channels in cardiac cells?

A7: this compound has been shown to:

- Increase inward fast Na+ currents (INa) and inward slow calcium currents (ICa) when applied extracellularly. []

- Block INa when introduced intracellularly. []

- Decrease outward K+ currents (IK) when applied extracellularly. []

Q8: How is this compound absorbed and metabolized in the body?

A8: Unlike its analog guanethidine, this compound is well-absorbed from the gastrointestinal tract. [] Its effective oral and parenteral doses are similar. [] Information about its specific metabolic pathways is limited in the provided research papers.

Q9: How long does it take for this compound to exert its hypotensive effect and how long does the effect last?

A9: The hypotensive action of this compound typically begins within 1-2 hours of administration, peaks in 4-5 hours, and lasts for approximately 12 hours. []

Q10: What are the potential drug interactions with this compound?

A10: The research indicates the following drug interactions:

- Tricyclic antidepressants (e.g., desipramine, protriptyline): These drugs can antagonize the antihypertensive effects of this compound. []

- Ornade (combination medication containing phenylpropanolamine): A case report suggests that Ornade can antagonize the hypotensive action of this compound, potentially due to the sympathomimetic effects of phenylpropanolamine. []

Q11: Can this compound be used safely with diuretics?

A12: While diuretics are often used concurrently with antihypertensives, they can potentiate the hypotensive effects of this compound, similar to their interaction with other antihypertensive agents. [, ] Therefore, careful monitoring of blood pressure is crucial when combining these medications.

Q12: What are the common side effects of this compound?

A13: The most common side effect of this compound is orthostatic hypotension, which can manifest as dizziness or lightheadedness upon standing. [, , ] Other reported side effects include:

Q13: Is there a risk of withdrawal syndrome upon discontinuation of this compound?

A14: While less common than with some other antihypertensive classes, withdrawal syndromes have been reported after stopping this compound. [] Symptoms are usually mild, such as nervousness, tachycardia, headache, and nausea, and typically occur 36-72 hours after cessation. []

Q14: Are there any specific contraindications for this compound use?

A14: While not explicitly stated in the provided research, contraindications for this compound likely include known hypersensitivity to the drug and conditions where a sudden drop in blood pressure could be dangerous, such as severe coronary artery disease.

Q15: Has this compound shown potential for treating cardiac arrhythmias?

A16: While initially investigated for its potential antiarrhythmic properties, particularly in ventricular tachycardia and fibrillation, research yielded mixed results. [, , , , , , ] Some studies reported effectiveness in suppressing these arrhythmias [, , , , ], while others found it to be ineffective or even proarrhythmic, particularly in the setting of ischemia. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.